molecular formula C20H21NO6S B2719402 (2H-1,3-benzodioxol-5-yl)methyl 4-(piperidine-1-sulfonyl)benzoate CAS No. 324774-13-2

(2H-1,3-benzodioxol-5-yl)methyl 4-(piperidine-1-sulfonyl)benzoate

Cat. No.: B2719402
CAS No.: 324774-13-2
M. Wt: 403.45
InChI Key: DEFUTOXWHBKSOC-UHFFFAOYSA-N
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Description

(2H-1,3-benzodioxol-5-yl)methyl 4-(piperidine-1-sulfonyl)benzoate is a chemical compound with the molecular formula C20H21NO6S and a molecular weight of 403.45 g/mol This compound is known for its unique structure, which includes a benzodioxole ring and a piperidinylsulfonyl group attached to a benzoate moiety

Preparation Methods

The synthesis of (2H-1,3-benzodioxol-5-yl)methyl 4-(piperidine-1-sulfonyl)benzoate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.

    Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of piperidine with suitable sulfonyl chlorides.

    Esterification: The final step involves the esterification of the benzodioxole derivative with the piperidinylsulfonyl benzoic acid under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(2H-1,3-benzodioxol-5-yl)methyl 4-(piperidine-1-sulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or ester groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2H-1,3-benzodioxol-5-yl)methyl 4-(piperidine-1-sulfonyl)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of (2H-1,3-benzodioxol-5-yl)methyl 4-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring and piperidinylsulfonyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

(2H-1,3-benzodioxol-5-yl)methyl 4-(piperidine-1-sulfonyl)benzoate can be compared with other similar compounds, such as:

    1,3-Benzodioxol-5-ylmethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the benzoate moiety.

    1,3-Benzodioxol-5-ylmethyl 4-(1-benzyl-4-piperidinylsulfonyl)benzoate: This compound features a benzyl group on the piperidine ring, which may alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c22-20(25-13-15-4-9-18-19(12-15)27-14-26-18)16-5-7-17(8-6-16)28(23,24)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFUTOXWHBKSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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